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Compound of Interest

Compound Name: N-Boc (S)-Amphetamine

CAS No.: 293305-71-2

Cat. No.: B1628289

Get Quote

Executive Summary
N-Boc (S)-amphetamine (tert-butyl (S)-(1-phenylpropan-2-yl)carbamate) is a critical

intermediate in the synthesis of peptide-drug conjugates (such as lisdexamfetamine) and the

chiral resolution of amphetamine derivatives. Its characterization is pivotal for quality control,

specifically to ensure complete protection of the primary amine and the absence of starting

materials.

This guide provides a technical comparison of the FTIR spectral characteristics of N-Boc (S)-
amphetamine against its precursor, (S)-amphetamine. It establishes a self-validating protocol

for monitoring the tert-butyloxycarbonyl (Boc) protection reaction, offering a faster, lower-cost

alternative to NMR for routine reaction monitoring.

Molecular Framework & Vibrational Theory
The transformation of (S)-amphetamine to N-Boc (S)-amphetamine involves the conversion of

a primary amine (–NH₂) into a secondary carbamate (–NH–CO–O–tBu). This chemical

modification induces distinct shifts in the vibrational energy manifold, which are diagnostic in

Fourier Transform Infrared (FTIR) spectroscopy.
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The Diagnostic Shift
Primary Amine Disappearance: The N-H stretching vibration of the precursor (typically a

doublet for primary amines) is replaced by a single N-H band characteristic of secondary

amides/carbamates.

Carbonyl Emergence: The most significant indicator is the appearance of a strong, sharp

Carbonyl (C=O) stretching band. In carbamates, this band appears at a higher frequency

than typical amides due to the electronegativity of the adjacent oxygen atom (–O–C=O),

which reduces resonance delocalization compared to a standard peptide bond.

t-Butyl Fingerprint: The introduction of the Boc group adds a "gem-dimethyl" doublet in the

bending region, a reliable confirmation of the protecting group's presence.

Comparative Spectral Atlas
The following table contrasts the spectral fingerprint of the starting material (Amphetamine Free

Base) with the protected product.

Table 1: Comparative FTIR Characteristics
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Functional
Group

Vibrational
Mode

Amphetamine
(Precursor)

N-Boc (S)-
Amphetamine
(Product)

Diagnostic
Note

Amine / Amide N-H Stretch

3300–3400 cm⁻¹

(Doublet, weak-

medium)

~3350 cm⁻¹

(Singlet, sharp)

Transition from

doublet (primary)

to singlet

(secondary)

confirms

substitution.

Carbonyl
C=O[1][2][3]

Stretch
Absent

1680–1710 cm⁻¹

(Strong, Sharp)

Primary

Diagnostic. The

strongest peak in

the product

spectrum.

Alkyl (t-Butyl)
C-H Bend (Gem-

Dimethyl)
Absent

1365 cm⁻¹ &

1390 cm⁻¹ (Split

doublet)

Characteristic

"rabbit ears"

doublet of the

tert-butyl group.

Carbamate Ether C-O-C Stretch Absent
1160–1250 cm⁻¹

(Strong)

Broad, intense

bands confirming

the ester linkage

of the

carbamate.

Aromatic Ring
C=C Ring

Stretch

~1600 cm⁻¹,

1495 cm⁻¹

~1605 cm⁻¹,

1495 cm⁻¹

Largely

unchanged;

serves as an

internal

reference.

Aromatic Ring C-H Out-of-Plane
740 cm⁻¹, 700

cm⁻¹

740 cm⁻¹, 700

cm⁻¹

Characteristic of

mono-substituted

benzene rings.
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Technical Insight: If the starting material is Amphetamine Sulfate (salt form) rather than free

base, the precursor spectrum will show a broad ammonium (N-H₃⁺) band spanning 2800–3100

cm⁻¹ instead of the distinct amine doublet. The N-Boc product spectrum remains the same as it

is non-ionic.

Experimental Protocols
Synthesis of N-Boc (S)-Amphetamine
This protocol is designed to yield a high-purity product suitable for spectral validation.

Reagents:

(S)-Amphetamine Sulfate (1.0 eq)

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

Diisopropylethylamine (DIPEA) (2.5 eq) or NaOH (aq)

Dichloromethane (DCM) or Ethyl Acetate

Workflow:

Free Basing (In-situ): Suspend (S)-amphetamine sulfate in DCM. Add DIPEA slowly at 0°C to

liberate the free amine.

Protection: Add Boc₂O (dissolved in minimal DCM) dropwise to the reaction mixture.

Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Rf of product > Rf of

amine) or FTIR aliquot.

Workup: Wash organic layer with 1M citric acid (to remove unreacted amine/DIPEA), then

saturated NaHCO₃, then brine.
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Isolation: Dry over MgSO₄, filter, and concentrate in vacuo to yield N-Boc (S)-amphetamine
as a white solid or viscous colorless oil.

FTIR Sampling Protocol (ATR Method)
Attenuated Total Reflectance (ATR) is recommended over KBr pellets for speed and

reproducibility with oily intermediates.

Background: Collect a background spectrum (air) with the ATR crystal clean (32 scans, 4

cm⁻¹ resolution).

Sample Loading:

If Solid: Place nearly 5–10 mg of N-Boc (S)-amphetamine on the crystal. Apply high

pressure using the anvil to ensure contact.

If Oil: Place 1 drop on the crystal; no pressure anvil is usually required, but a cover slip

may reduce evaporation.

Acquisition: Collect sample spectrum (32 scans).

Processing: Apply baseline correction if necessary. Identify the C=O peak at ~1690 cm⁻¹.

Validation: Ensure the absence of the broad Ammonium band (~3000 cm⁻¹) or Amine

doublet (~3300 cm⁻¹).

Performance Comparison: FTIR vs. NMR
While NMR is the gold standard for structural elucidation, FTIR offers distinct advantages for

process monitoring.
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Feature FTIR (ATR)
¹H NMR (300/400
MHz)

Verdict

Speed < 2 minutes
15–30 minutes (prep

+ shim + scan)

FTIR is superior for

real-time QC.

Cost per Run Negligible
Solvent costs

(CDCl₃/DMSO-d₆)

FTIR is more

economical.

Specificity
Functional Group

(C=O, N-H)

Structural Connectivity

(H-H coupling)

NMR is required for

chiral purity or

impurity ID.

Sensitivity
Moderate (>1%

impurity detection)

High (<0.1% impurity

detection)

NMR is better for final

purity assay.

Sample State Solid or Oil (Neat) Solution only
FTIR allows neat

analysis.

Logic & Signaling Pathways
The following diagram illustrates the decision-making workflow for synthesizing and

characterizing the compound, highlighting the "Stop/Go" criteria based on spectral data.
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Start: (S)-Amphetamine Sulfate

Reaction: + Boc2O / DIPEA
(DCM, RT, 4h)

Workup: Acid/Base Wash
Concentrate

Analysis: ATR-FTIR

Check: Peak @ 1690 cm⁻¹ (C=O)?
(Strong/Sharp)

Check: Peak @ 3300-3400 cm⁻¹?
(Singlet vs Doublet)

Yes

FAIL: No Reaction
(No C=O Peak)

No

PASS: N-Boc (S)-Amphetamine
Proceed to Next Step

Singlet Only

FAIL: Incomplete Reaction
(Amine Doublet Present)

Doublet Remains

Add more Boc2O/Time

Click to download full resolution via product page

Caption: Workflow for the synthesis and spectral validation of N-Boc (S)-amphetamine. The

critical decision nodes rely on the appearance of the Carbamate C=O and the transformation of

the Amine N-H.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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